molecular formula C19H15Cl2NO3S B2519766 N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide CAS No. 338967-82-1

N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide

Cat. No.: B2519766
CAS No.: 338967-82-1
M. Wt: 408.29
InChI Key: ONCFGSWYCVTZIH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group-tolerant conditions. The process involves the use of organoboron reagents, which are stable, readily prepared, and environmentally benign . The general steps for the synthesis include:

    Oxidative Addition: The palladium catalyst donates electrons to form a new Pd–C bond with the electrophilic organic group.

    Transmetalation: The nucleophilic organic group is transferred from boron to palladium.

    Reductive Elimination: The final product is formed by the elimination of the palladium catalyst.

Chemical Reactions Analysis

N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: It is used in the study of biological pathways and the development of biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide can be compared with other similar compounds, such as:

    N-[5-(benzyloxy)-2,4-dichlorophenyl]sulfonamide: This compound has a similar structure but lacks the benzene ring attached to the sulfonamide group.

    N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfonamide group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Properties

IUPAC Name

N-(2,4-dichloro-5-phenylmethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S/c20-16-11-17(21)19(25-13-14-7-3-1-4-8-14)12-18(16)22-26(23,24)15-9-5-2-6-10-15/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCFGSWYCVTZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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